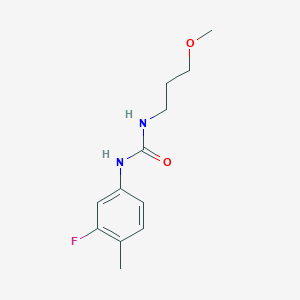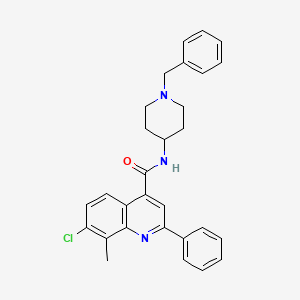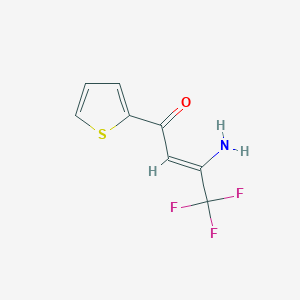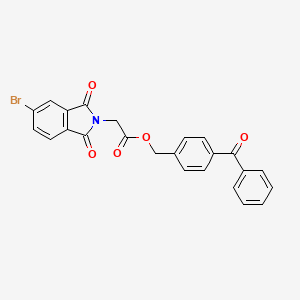![molecular formula C20H27ClN2O2S B4764702 1-[(2,5-dimethylphenyl)sulfonyl]-4-(4-methylbenzyl)piperazine hydrochloride](/img/structure/B4764702.png)
1-[(2,5-dimethylphenyl)sulfonyl]-4-(4-methylbenzyl)piperazine hydrochloride
説明
1-[(2,5-dimethylphenyl)sulfonyl]-4-(4-methylbenzyl)piperazine hydrochloride, also known as S-(+)-ketamine, is a chiral form of ketamine that has been gaining attention in the scientific community due to its potential therapeutic applications. Ketamine, a widely used anesthetic and analgesic drug, has been shown to have rapid antidepressant effects in patients with treatment-resistant depression. However, its use is limited due to its dissociative side effects. S-(+)-ketamine, on the other hand, has been found to have similar antidepressant effects but with fewer dissociative side effects, making it a promising alternative for the treatment of depression.
作用機序
The mechanism of action of 1-[(2,5-dimethylphenyl)sulfonyl]-4-(4-methylbenzyl)piperazine hydrochloride(+)-ketamine is not fully understood, but it is believed to involve the modulation of glutamate signaling in the brain. Glutamate is the most abundant neurotransmitter in the brain and is involved in a wide range of physiological processes, including learning and memory. 1-[(2,5-dimethylphenyl)sulfonyl]-4-(4-methylbenzyl)piperazine hydrochloride(+)-ketamine has been shown to increase the release of glutamate in the prefrontal cortex, which is believed to be responsible for its antidepressant effects.
Biochemical and Physiological Effects:
1-[(2,5-dimethylphenyl)sulfonyl]-4-(4-methylbenzyl)piperazine hydrochloride(+)-ketamine has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of glutamate in the prefrontal cortex, as well as to increase the activity of certain signaling pathways involved in synaptic plasticity. It has also been found to increase the production of brain-derived neurotrophic factor, a protein that is involved in the growth and survival of neurons.
実験室実験の利点と制限
One of the main advantages of 1-[(2,5-dimethylphenyl)sulfonyl]-4-(4-methylbenzyl)piperazine hydrochloride(+)-ketamine for use in scientific research is its rapid and sustained antidepressant effects. This makes it a valuable tool for studying the underlying mechanisms of depression and for developing new treatments for this debilitating disorder. However, there are also some limitations to its use. For example, 1-[(2,5-dimethylphenyl)sulfonyl]-4-(4-methylbenzyl)piperazine hydrochloride(+)-ketamine is a controlled substance and requires special licensing and handling procedures. It also has the potential for abuse and addiction, and its long-term effects on the brain are not fully understood.
将来の方向性
There are a number of future directions for research on 1-[(2,5-dimethylphenyl)sulfonyl]-4-(4-methylbenzyl)piperazine hydrochloride(+)-ketamine. One area of interest is the development of new treatments for depression and other psychiatric disorders based on its antidepressant effects. Another area of interest is the development of new drugs that target the glutamate system in the brain, which may have broader applications in the treatment of neurological and psychiatric disorders. Finally, there is a need for further research into the long-term effects of 1-[(2,5-dimethylphenyl)sulfonyl]-4-(4-methylbenzyl)piperazine hydrochloride(+)-ketamine on the brain, particularly with regard to its potential for abuse and addiction.
科学的研究の応用
1-[(2,5-dimethylphenyl)sulfonyl]-4-(4-methylbenzyl)piperazine hydrochloride(+)-ketamine has been the subject of numerous scientific studies, primarily focused on its potential therapeutic applications. It has been found to have rapid and sustained antidepressant effects in patients with treatment-resistant depression, as well as in animal models of depression. It has also been shown to have potential applications in the treatment of other psychiatric disorders, such as anxiety and post-traumatic stress disorder.
特性
IUPAC Name |
1-(2,5-dimethylphenyl)sulfonyl-4-[(4-methylphenyl)methyl]piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S.ClH/c1-16-5-8-19(9-6-16)15-21-10-12-22(13-11-21)25(23,24)20-14-17(2)4-7-18(20)3;/h4-9,14H,10-13,15H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPONLWEFKDWJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenyl)sulfonyl-4-[(4-methylphenyl)methyl]piperazine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-furylmethyl)-2-{[3-(2-methyl-2-propen-1-yl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B4764621.png)
![3-[(4-acetylphenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B4764624.png)
![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide](/img/structure/B4764636.png)
![N-(2-hydroxyphenyl)-2-[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4764645.png)

![1-methyl-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4764655.png)

![2-bromo-N-[2-(4-fluorophenoxy)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B4764665.png)



![{1-[2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl]cyclopentyl}acetic acid](/img/structure/B4764692.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4764696.png)
